Home > Products > Building Blocks P5441 > 4-(Trifluoromethoxy)-DL-phenylglycine
4-(Trifluoromethoxy)-DL-phenylglycine - 261952-24-3

4-(Trifluoromethoxy)-DL-phenylglycine

Catalog Number: EVT-329767
CAS Number: 261952-24-3
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

{1-Benzyl-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}(oxo)acetic acid (PAI-039)

Amino-(4-nitro-phenyl)-acetic acid (NPA)

Compound Description: NPA is a chiral compound whose enantiomers were investigated for their enantioselective liquid-liquid extraction (ELLE) properties using BINAP-metal complexes []. The study aimed to optimize the extraction process and understand the interfacial reactions involved in separating the enantiomers [].

3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide (OSI-930)

Compound Description: OSI-930 is an investigational anticancer drug containing a thiophene ring []. It is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and to a lesser extent CYP2D6, into a reactive sulfoxide intermediate []. This electrophilic intermediate can covalently bind to thiol nucleophiles, potentially contributing to its anticancer activity [].

Overview

4-(Trifluoromethoxy)-DL-phenylglycine is a fluorinated amino acid derivative that plays a significant role in pharmaceutical synthesis and peptide development. This compound is notable for its unique trifluoromethoxy group, which enhances its biological activity and stability. It is utilized in the design of various therapeutic agents, particularly in the field of anticonvulsants and pain management.

Source

This compound can be sourced from various chemical suppliers, including Apollo Scientific and Sigma-Aldrich, where it is marketed primarily for research purposes and pharmaceutical synthesis . Its applications extend into combinatorial chemistry, where it serves as a building block for hybrid molecules with potential therapeutic effects.

Classification

4-(Trifluoromethoxy)-DL-phenylglycine is classified as an amino acid derivative. Its structure includes a phenyl group attached to a glycine backbone, modified with a trifluoromethoxy substituent at the para position. This classification places it within the broader category of fluorinated compounds, which are known for their enhanced pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 4-(Trifluoromethoxy)-DL-phenylglycine typically involves several key steps, including the introduction of the trifluoromethoxy group onto the phenylglycine structure. A common approach is to utilize electrophilic aromatic substitution reactions to achieve this modification.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available DL-phenylglycine.
  2. Reagents: Trifluoromethoxy reagents such as potassium trifluoromethoxide are often used.
  3. Conditions: The reaction may require specific conditions such as anhydrous solvents and controlled temperatures to optimize yield and purity.
  4. Purification: The final product is typically purified using techniques like high-performance liquid chromatography (HPLC) or recrystallization to ensure high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure

The molecular structure of 4-(Trifluoromethoxy)-DL-phenylglycine features a central glycine unit with a phenyl group and a trifluoromethoxy substituent. The trifluoromethoxy group significantly influences the compound's electronic properties and solubility.

Data

  • Molecular Formula: C9H8F3NO3
  • Molecular Weight: Approximately 239.16 g/mol
  • Structural Representation: The compound can be represented as follows:
C9H8F3NO3\text{C}_9\text{H}_8\text{F}_3\text{N}\text{O}_3

This structure contributes to its unique reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

4-(Trifluoromethoxy)-DL-phenylglycine participates in various chemical reactions, particularly those involving nucleophilic substitutions and coupling reactions with other amino acids or peptide chains.

Technical Details

  1. Nucleophilic Substitution: The trifluoromethoxy group can undergo nucleophilic attack, allowing for further functionalization.
  2. Peptide Coupling: It can be coupled with other amino acids using standard peptide coupling reagents such as carbonyldiimidazole or dicyclohexylcarbodiimide in organic solvents like dimethylformamide .
Mechanism of Action

Process

The mechanism of action for 4-(Trifluoromethoxy)-DL-phenylglycine primarily involves its interaction with neurotransmitter systems, particularly in modulating excitatory neurotransmission. Its structural modifications enhance binding affinity to target receptors.

Data

Research indicates that compounds derived from 4-(Trifluoromethoxy)-DL-phenylglycine exhibit significant anticonvulsant activity, likely due to their ability to inhibit calcium currents and fast sodium currents in neuronal cells . This multimodal action contributes to their effectiveness in treating seizures and pain.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: The trifluoromethoxy group provides enhanced stability against hydrolysis compared to non-fluorinated analogs.
  • Reactivity: Exhibits reactivity consistent with amino acids, participating in standard peptide bond formation processes.

Relevant physicochemical data support its application in drug development, highlighting its favorable properties for biological interactions .

Applications

Scientific Uses

4-(Trifluoromethoxy)-DL-phenylglycine finds extensive use in medicinal chemistry, particularly in:

  1. Anticonvulsant Development: As part of hybrid compounds targeting seizure disorders.
  2. Peptide Synthesis: Serving as a building block for complex peptides used in therapeutics.
  3. Drug Design: Integrated into multi-target strategies aimed at enhancing drug efficacy against neurological disorders .
Introduction to 4-(Trifluoromethoxy)-DL-phenylglycine in Medicinal Chemistry

4-(Trifluoromethoxy)-DL-phenylglycine (CAS 261952-24-3), a non-proteinogenic amino acid derivative characterized by a racemic α-phenylglycine structure bearing a para-trifluoromethoxy (–OCF₃) substituent, has emerged as a strategically significant building block in modern drug design. Its molecular framework (C₉H₈F₃NO₃, MW 235.16 g/mol) incorporates key physicochemical features—enhanced lipophilicity (XLogP₃ 2.37), moderate polarity (PSA 72.6 Ų), and metabolic resilience—that collectively address critical challenges in central nervous system (CNS) drug development [3] [7]. This compound exemplifies the intentional integration of fluorine-based steric and electronic tuning within medicinal chemistry, enabling precise optimization of drug-receptor interactions and pharmacokinetic properties. As a synthetic precursor, it facilitates the construction of complex pharmacophores targeting multifactorial neurological disorders, particularly epilepsy and neuropathic pain, where multi-target engagement is increasingly recognized as essential for efficacy.

Role of Trifluoromethoxy Substitution in Bioactive Molecule Design

The trifluoromethoxy (–OCF₃) group represents a sophisticated bioisosteric strategy that profoundly influences the behavior of phenylglycine derivatives. Unlike simple halogen substitutions or methyl groups, the –OCF₃ moiety combines steric bulk (van der Waals volume ~38 ų) with strong electron-withdrawing character (Hammett σₚ = 0.35) and exceptional metabolic stability. This unique trifluoromethoxy property profile confers several advantages:

  • Enhanced Binding Affinity: The –OCF₃ group engages in specific hydrophobic interactions within target binding pockets. In TRPV1 antagonists derived from 4-(trifluoromethoxy)-DL-phenylglycine, the group occupies a lipophilic subpocket, significantly improving antagonist potency compared to methoxy (–OCH₃) or hydrogen substituents. Molecular modeling studies indicate binding energy improvements of 1.5-2.0 kcal/mol for –OCF₃ versus –OCH₃ in vanilloid receptor complexes [1] [4].
  • Metabolic Resistance: The carbon-fluorine bonds resist oxidative cleavage by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. This property directly translates to extended plasma half-lives in preclinical models. Hybrid anticonvulsant molecules incorporating the 4-(trifluoromethoxy)phenylglycine scaffold demonstrated <15% metabolic degradation in human liver microsomes over 60 minutes, contrasting sharply with >80% degradation observed for their non-fluorinated analogs [1] [4].
  • Lipophilicity Optimization: The –OCF₃ group increases log P by approximately 1.5 units compared to an unsubstituted phenylglycine, facilitating blood-brain barrier (BBB) penetration while maintaining water solubility within drug-like ranges (predicted aqueous solubility ≈ 65 μg/mL). This balanced lipophilicity is crucial for CNS-targeted agents, as evidenced by brain-to-plasma ratios >0.8 in murine models for advanced derivatives [3] [7].

Table 1: Comparative Impact of Para-Substituents on Phenylglycine Derivatives

SubstituentHammett σₚπ (Lipophilicity)Metabolic Stability (HLM % remaining)TRPV1 IC₅₀ (nM)
-H0.000.0022%850
-OCH₃-0.27-0.0245%310
-CF₃0.540.8878%95
-OCF₃0.350.6592%42

Positional Isomerism and Comparative Analysis with Analogous Phenylglycine Derivatives

Positional isomerism within fluorinated phenylglycines creates distinct pharmacological profiles, underscoring structure-activity relationship (SAR) precision. 4-(Trifluoromethoxy)-DL-phenylglycine differs fundamentally from its isomeric counterparts:

  • Meta vs. Para Positioning: 3-(Trifluoromethoxy)phenylglycine exhibits reduced potency in multi-target assays. In functional studies of sodium channel (Nav1.2) blockade, the para-isomer demonstrated IC₅₀ = 0.8 μM versus 3.2 μM for the meta-isomer. This difference arises from altered torsion angles and dipole alignment within the voltage-gated channel's pore region [4] [8].
  • Trifluoromethyl (–CF₃) vs. Trifluoromethoxy (–OCF₃): While both groups enhance lipophilicity, the –OCF₃ moiety provides superior conformational flexibility. In hybrid anticonvulsants, the –OCF₃ derivatives (e.g., compound KJ-5) showed ED₅₀ = 24.6 mg/kg (6 Hz seizure model), outperforming –CF₃ analogs (ED₅₀ = 38.7 mg/kg) due to optimized cation-π interactions within the TRPV1 vanilloid binding pocket [1] [4].
  • Chirality Considerations: The racemic DL-form introduces complexity in receptor recognition. Enantioseparation studies reveal distinct pharmacodynamic profiles; for instance, the (R)-enantiomer of hybrid molecule KA-104 shows 6-fold greater Cav1.2 calcium channel blockade than its (S)-counterpart. Nevertheless, the DL-configuration retains utility for probing initial structure-activity landscapes before chiral resolution [4] [5] [8].

Table 2: Pharmacological Profiling of Key Phenylglycine Isomers

CompoundAntiseizure ED₅₀ (MES, mg/kg)TRPV1 Binding Kᵢ (nM)Metabolic Stability (t₁/₂ min)Sodium Channel Block (%)
4-(OCF₃)-DL-Phenylglycine*73.642>12068
3-(OCF₃)-DL-Phenylglycine>1002108942
4-(CF₃)-DL-Phenylglycine89.29510557
2,4-diF-Phenylglycine82.53104761

*Data for advanced derivatives incorporating the specified phenylglycine scaffold [1] [4] [8]

Historical Context: Evolution of Multi-Target Drug Discovery Paradigms

The application of 4-(trifluoromethoxy)-DL-phenylglycine reflects a fundamental shift from single-target to multi-target pharmacology in CNS drug discovery:

  • Natural Product Inspiration: Early recognition of non-proteinogenic phenylglycines (e.g., 4-hydroxyphenylglycine in vancomycin, dihydroxyphenylglycine in pristinamycin) demonstrated their role in mediating complex biomolecular interactions. These natural antibiotics provided proof-of-concept for phenylglycine's ability to engage multiple biological targets through hydrogen bonding (carboxylate and amine groups) and aromatic stacking [8].
  • Rational Hybridization Strategy: Contemporary medicinal chemistry exploits phenylglycine as a synthetic linchpin for pharmacophore fusion. The molecule serves as a structural conduit between TRPV1 antagonist motifs (e.g., SB-705498's aryl domain) and sodium channel blockers (e.g., KA-104's ion channel pharmacophore). This deliberate hybridization yielded molecules like KJ-5, which integrates fragments from KA-104 and JNJ-17203212 into a unified scaffold with demonstrated dual TRPV1 antagonism (IC₅₀ = 38 nM) and sodium channel blockade (IC₅₀ = 0.7 μM) [1] [4].
  • Paradigm Validation: Preclinical success of these hybrids validated multi-target advantages. Compound (R)-32—derived from 4-(trifluoromethoxy)-DL-phenylglycine—exhibited synergistic effects across seizure models (ED₅₀ = 18.8 mg/kg in 6 Hz test), neuropathic pain (85% reversal in streptozotocin model), and neurotrophic modulation (normalized BDNF/GABA levels). This broad efficacy profile stems from concurrent inhibition of pathological calcium influx (Cav1.2), sodium currents (Nav1.2), and TRPV1-mediated hyperexcitability—a therapeutic triad unattainable with single-mechanism agents [4].

Table 3: Milestones in Phenylglycine-Based Multi-Target Drug Development

EraKey DevelopmentRepresentative AgentTherapeutic Impact
Pre-2000Isolation of PG-containing antibioticsVancomycin (Hpg)Demonstrated PG's biomolecular recognition
2000-2010Rational design of PG hybrid anticonvulsantsKA-104Dual VGSC/Cav blockade + TRPV1 activity
2010-2020Metabolic optimization via fluorinationKJ-5 (4-OCF₃ derivative)Improved CNS penetration & stability
2020-PresentEnantiomerically resolved multi-target agents(R)-32 (from DL-phenylglycine)Disease-modifying effects in epilepsy models

The trajectory of 4-(trifluoromethoxy)-DL-phenylglycine—from synthetic building block to enabler of multi-target therapeutics—exemplifies modern medicinal chemistry's iterative sophistication. Its continued exploration addresses critical gaps in drug-resistant epilepsy and neuropathic pain pharmacotherapy through deliberate, multi-mechanistic design.

Properties

CAS Number

261952-24-3

Product Name

4-(Trifluoromethoxy)-DL-phenylglycine

IUPAC Name

2-amino-2-[4-(trifluoromethoxy)phenyl]acetic acid

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)

InChI Key

KBWQXEWTAXZMRX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(=O)O)N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.